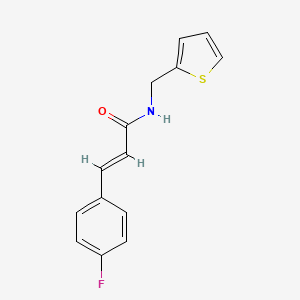

3-(4-fluorophenyl)-N-(2-thienylmethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

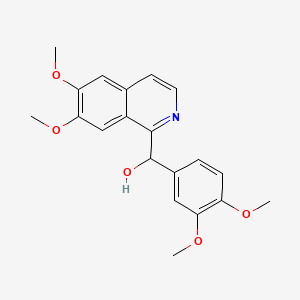

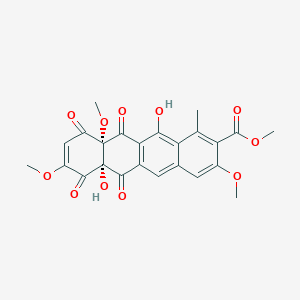

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, certain acrylamide derivatives have been shown to be effective in preventing corrosion of copper in nitric acid solutions. These compounds, characterized using methods such as Fourier-transform infrared spectroscopy and mass spectroscopy, demonstrate potential as mixed-type inhibitors, significantly reducing the value of double-layer capacitance in corrosive environments (Abu-Rayyan et al., 2022).

Protein Research

Acrylamide is also useful in biochemical research, particularly in studying protein structures. For instance, it has been used as a quencher of tryptophanyl fluorescence in proteins, offering insights into the exposure of tryptophan residues in various proteins. This method aids in understanding protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).

Drug Discovery and Binding Studies

In drug discovery, acrylamide derivatives have been examined for their binding to biological targets. For instance, 3-(4-fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide (FFSA) is a potential tubulin polymerisation inhibitor. Studies involving molecular docking and dynamics have explored its binding to tubulin, providing valuable insights for designing new compounds with higher affinity to tubulin (Liao et al., 2015).

KCNQ2 Potassium Channel Openers

Acrylamides have been synthesized to study their effects on potassium currents, particularly in relation to KCNQ2 potassium channels. These studies contribute to understanding the pharmacophore of acrylamides and identifying potential therapeutic agents for conditions like migraine (Wu et al., 2004).

Recognition of Hydrophilic Compounds

Certain acrylamide oligomers can selectively recognize hydrophilic compounds, transferring them from aqueous solutions to organic media. This property is significant for applications in chemical separations and analysis (Sawada et al., 2000).

Environmental and Health Safety

Acrylamide's wide use in industrial and laboratory settings has prompted research into its environmental and health impacts. Studies cover its use in soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis, addressing issues related to exposure, metabolism, and potential health risks (Friedman, 2003), (Smith & Oehme, 1991).

Biocompatible Macromolecular Luminogens

Research into biocompatible macromolecular luminogens incorporating acrylamide units has shown promise for applications in sensing and removal of metal ions, such as Fe(III) and Cu(II), from solutions. This has implications for environmental monitoring and water treatment processes (Dutta et al., 2020).

Propiedades

Fórmula molecular |

C14H12FNOS |

|---|---|

Peso molecular |

261.32 g/mol |

Nombre IUPAC |

(E)-3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

InChI |

InChI=1S/C14H12FNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |

Clave InChI |

FHMIMWWQRYDTRF-VMPITWQZSA-N |

SMILES isomérico |

C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |

SMILES |

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F |

SMILES canónico |

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N,N-diethylcarbamate](/img/structure/B1212713.png)

![1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B1212733.png)